molecular formula C10H9BrO B13689186 6-Bromo-3,5-dimethylbenzofuran

6-Bromo-3,5-dimethylbenzofuran

Cat. No.: B13689186
M. Wt: 225.08 g/mol
InChI Key: DXEGUYZKUUGWEP-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,5-dimethylbenzofuran typically involves the bromination of 3,5-dimethylbenzofuran. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,5-dimethylbenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzofuran, while oxidation with potassium permanganate can produce a hydroxylated derivative.

Scientific Research Applications

6-Bromo-3,5-dimethylbenzofuran has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dimethylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

    3,5-Dimethylbenzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-3,5-dimethylbenzofuran: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

    6-Bromo-2,4-dimethylbenzofuran: Different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness: 6-Bromo-3,5-dimethylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and potential applications. The bromine atom enhances its electrophilic character, making it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-3,5-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9BrO/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5H,1-2H3

InChI Key

DXEGUYZKUUGWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC=C2C

Origin of Product

United States

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